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Moricizine (Ethyl D5)

Cat. No.: B1160148
M. Wt: 432.55
Attention: For research use only. Not for human or veterinary use.
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Description

Moricizine (Ethyl D5) is a deuterated isotopologue of Moricizine, a phenothiazine-derivative antiarrhythmic agent. Also known as Ethmozine, the non-deuterated compound Moricizine HCl is a class I antiarrhythmic drug that was clinically used for the treatment of malignant ventricular arrhythmias. It functions by blocking sodium channels, thereby suppressing ventricular premature depolarizations and non-sustained ventricular tachycardia. This deuterated standard, with a molecular formula of C22H20D5N3O4S and a molecular weight of 432.55, is essential for quantitative analytical techniques such as HPLC and LC-MS, serving as an internal standard for precise pharmacokinetic and metabolic studies. Research applications are focused on investigating the drug's absorption, distribution, metabolism, and excretion (ADME) profiles. The compound should be stored at -20°C to ensure long-term stability. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₂H₂₀D₅N₃O₄S

Molecular Weight

432.55

Synonyms

N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]Carbamic Acid Ethyl Ester-D5;  10-(3-Morpholinopropionyl)phenothiazine-2-carbamic Acid Ethyl Ester-D5;  Ethyl 10-(β-N-Morpholinylpropionyl)phenothiazine-2-carbamate-D5;  Ethyl 10-(β-Morpholinop

Origin of Product

United States

Advanced Analytical Methodologies Utilizing Moricizine Ethyl D5 As an Internal Standard

Development and Validation of Quantitative Analytical Methods for Moricizine (B1676744) and its Metabolites

The development of quantitative methods for moricizine and its metabolites, such as moricizine sulphoxide and moricizine sulphone, requires a systematic approach to ensure the method is suitable for its intended purpose. emerypharma.comnih.govresearchgate.net Validation of these methods is performed according to established international guidelines to demonstrate their performance characteristics, including accuracy, precision, selectivity, linearity, and stability. nih.gov The use of a stable isotope-labeled internal standard like Moricizine (Ethyl D5) is highly recommended by regulatory agencies as it is the most effective way to account for matrix effects and ensure reliable quantification. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative determination of moricizine in biological samples like plasma. omicsonline.orgnih.gov This is due to its high sensitivity, selectivity, and applicability to the polar and non-volatile nature of moricizine and its metabolites. Methods have been developed using techniques like thermospray LC-MS and, more commonly, electrospray ionization (ESI) LC-MS/MS. nih.govnih.gov

Effective chromatographic separation is critical for resolving moricizine from its metabolites and endogenous matrix components, which helps to minimize ion suppression. Reversed-phase high-performance liquid chromatography (HPLC) is typically employed for this purpose.

Key parameters that are optimized include:

Stationary Phase: C18 (also known as ODS) columns are commonly used, providing effective retention and separation for moricizine and related compounds. nih.govnih.gov

Mobile Phase: A mixture of an organic solvent (typically methanol) and an aqueous buffer is used. The inclusion of modifiers like triethylamine (B128534) or ammonium (B1175870) acetate (B1210297) helps to improve peak shape and ionization efficiency. nih.govnih.gov

Below is a table summarizing typical chromatographic conditions reported in the literature for moricizine analysis.

ParameterCondition 1Condition 2
Stationary Phase µBondapak reversed-phase C18ODS (Octadecylsilane)
Mobile Phase Methanol-water-triethylamine (65:35:0.5, v/v)Methanol-0.1 M ammonium acetate with 0.2% triethylamine (65:35)
Reference nih.gov nih.gov

In tandem mass spectrometry, specific precursor ions are selected and fragmented to produce characteristic product ions. For moricizine, the protonated molecule [M+H]⁺ is typically used as the precursor ion. For its ethyl-d5 labeled internal standard, the precursor ion would be 5 Daltons higher. While specific parameters for Moricizine (Ethyl D5) are not detailed in the provided search results, a thermospray LC-MS method for unlabeled and ¹³C₆-labeled moricizine utilized selected ion monitoring of m/z 428 and 434, respectively. nih.gov A deuterated internal standard ([²H₁₁]moricizine) was monitored at m/z 439 in the same study. nih.gov

Based on this, the likely precursor ions for moricizine and Moricizine (Ethyl D5) in an ESI-MS/MS method would be:

CompoundPrecursor Ion (m/z)
Moricizine428.2
Moricizine (Ethyl D5)433.2

The selection of collision energy and other source parameters is optimized to maximize the signal intensity of the desired product ions for both the analyte and the internal standard. unibo.it

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry. up.ac.za In an SRM experiment, the mass spectrometer is set to monitor for a specific precursor-to-product ion transition for each compound of interest. By monitoring these unique transitions, chemical noise is significantly reduced, leading to a much-improved signal-to-noise ratio and allowing for very low limits of quantification. up.ac.za

For the analysis of moricizine using Moricizine (Ethyl D5) as an internal standard, at least one SRM transition would be optimized for each compound.

CompoundExample Precursor Ion (Q1)Example Product Ion (Q3)
Moricizine428.2To be determined empirically
Moricizine (Ethyl D5)433.2To be determined empirically

The use of SRM ensures that only compounds with the correct mass and fragmentation pattern are detected, providing the high degree of selectivity necessary for complex biological samples. up.ac.za

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but its application to compounds like moricizine is limited by the drug's low volatility and thermal instability. Direct analysis by GC-MS is generally not feasible. To make moricizine suitable for GC analysis, a chemical derivatization step would be necessary to convert it into a more volatile and thermally stable derivative. However, the available scientific literature does not prominently feature GC-MS methods for moricizine, suggesting that LC-MS/MS is the overwhelmingly preferred method due to its direct applicability without the need for derivatization. omicsonline.orgnist.gov

Evaluation of Matrix Effects and Ion Suppression in Isotopic Labeling Applications

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS-based bioanalysis. nih.gov These effects occur when co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed or, less commonly, enhanced signal. nih.govnih.gov This can compromise the accuracy and reproducibility of the results.

The use of a stable isotope-labeled internal standard, such as Moricizine (Ethyl D5), is the most effective strategy to compensate for these matrix effects. lcms.cznih.gov The underlying principle is that the deuterated internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement. While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals remains constant. nih.gov This stable ratio allows for accurate quantification of the analyte, as the internal standard normalizes for variations in signal response. Studies have shown that ¹³C labeled analogues can effectively correct for ion suppression effects of up to 70-80%. nih.gov

Role of Moricizine (Ethyl D5) as a Stable Isotope-Labeled Internal Standard (SIL-IS)

Moricizine (Ethyl D5) serves as a stable isotope-labeled internal standard (SIL-IS) in advanced analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium (B1214612) atoms in the ethyl group creates a mass shift from the parent compound, moricizine, without significantly altering its physicochemical properties. This key characteristic allows it to be distinguished by a mass spectrometer while co-eluting with the unlabeled analyte. The use of SIL-IS is a gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation, chromatographic separation, and ionization efficiency.

One notable application of a deuterated form of moricizine, [2H11]moricizine, was in a thermospray liquid chromatography-mass spectrometry (LC-MS) method developed for the simultaneous analysis of unlabeled and 13C6-labeled moricizine in human plasma nih.gov. This study highlighted the utility of a deuterated internal standard in a complex bioanalytical assay designed for a bioavailability study nih.gov. The method demonstrated good intra-day precision and accuracy over a concentration range of 10-800 ng/ml in plasma nih.gov.

Quantification in Complex Biological Matrices (e.g., tissue homogenates, cellular lysates, in vitro incubation mixtures)

The application of Moricizine (Ethyl D5) as an internal standard is crucial for accurate quantification of moricizine in complex biological matrices. These matrices, such as tissue homogenates, cellular lysates, and in vitro incubation mixtures, are prone to significant matrix effects that can suppress or enhance the analyte signal during mass spectrometric detection. The SIL-IS, being chemically identical to the analyte, experiences similar matrix effects, thus enabling reliable correction and accurate quantification.

Similarly, in cellular lysate quantification, which is essential for cellular pharmacokinetic and pharmacodynamic studies, Moricizine (Ethyl D5) would account for inconsistencies in cell lysis and subsequent analytical steps. In the context of in vitro incubation mixtures, such as those used in metabolic stability assays with liver microsomes or hepatocytes, Moricizine (Ethyl D5) allows for precise determination of the parent drug concentration over time, which is fundamental for calculating metabolic clearance rates nih.gov.

Enhancing Method Precision and Accuracy in Research Settings

The use of Moricizine (Ethyl D5) as a SIL-IS significantly enhances the precision and accuracy of bioanalytical methods in research settings. This is particularly evident in studies where subtle differences in drug concentrations need to be reliably measured, such as in bioavailability and bioequivalence studies.

A study comparing a single-period, dual-isotope design using deuterated moricizine with a conventional two-period crossover design demonstrated a substantial improvement in precision nih.gov. The intrasubject coefficient of variation was less than 6% with the dual-isotope method, compared to over 30% in the conventional study nih.gov. This illustrates the power of using a stable isotope-labeled internal standard to minimize variability and enhance the statistical power of a study, ultimately leading to more reliable pharmacokinetic data nih.gov.

The improved accuracy stems from the ability of the SIL-IS to compensate for various sources of error throughout the analytical process. By maintaining a constant ratio of the analyte to the internal standard, irrespective of sample loss or ionization fluctuations, the method's robustness and reliability are greatly improved.

Integration of Automation and High-Throughput Techniques in Deuterated Compound Analysis

The demand for faster and more efficient bioanalysis in drug discovery and development has led to the integration of automation and high-throughput techniques. The use of Moricizine (Ethyl D5) as an internal standard is highly compatible with these advanced workflows.

Automated sample preparation systems, such as those utilizing solid-phase extraction (SPE) or liquid-liquid extraction in 96-well plate formats, can be seamlessly integrated with LC-MS/MS systems. The addition of the internal standard, like Moricizine (Ethyl D5), can be performed by robotic liquid handlers, ensuring consistency and minimizing human error across a large number of samples. Automated online SPE-LC-MS/MS methods have been developed for the determination of various compounds, demonstrating the efficiency and convenience of such systems nih.gov.

High-throughput analysis is achieved by using ultra-high-performance liquid chromatography (UHPLC) systems with fast gradient separations, coupled with rapid-scanning triple quadrupole mass spectrometers. These systems can analyze a sample in a matter of minutes, allowing for the processing of hundreds of samples per day. The robustness of using a SIL-IS like Moricizine (Ethyl D5) is paramount in these high-throughput settings to maintain data quality despite the rapid analysis times and potential for increased matrix effects.

While specific examples detailing the integration of automation with Moricizine (Ethyl D5) were not found, the principles and benefits are well-established for a wide range of deuterated internal standards in high-throughput bioanalytical laboratories.

In Vitro and Preclinical Metabolic Pathway Elucidation Research with Moricizine Ethyl D5

Identification of Metabolic Transformations of Moricizine (B1676744) Utilizing Deuterated Analogs

The use of stable isotope-labeled compounds, such as Moricizine (Ethyl D5), is a powerful strategy in drug metabolism research for elucidating biotransformation pathways. Deuterium-labeled analogs serve as invaluable tools for identifying sites of metabolism and understanding the formation of various metabolites. The core principle behind this approach is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium (B1214612), a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. osti.govosti.gov Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than the cleavage of a C-H bond. osti.gov

This phenomenon can lead to "metabolic switching," where the metabolism of the drug is redirected away from the deuterated site towards alternative metabolic pathways. osti.gov By comparing the metabolite profiles of the unlabeled parent drug (Moricizine) and its deuterated analog (Moricizine (Ethyl D5)) after incubation in various in vitro systems, researchers can pinpoint specific sites of metabolic attack. A decrease in the formation of a particular metabolite from the deuterated analog suggests that the deuterated position is a primary site for that metabolic transformation. This approach provides critical insights into the drug's metabolic fate, which is essential during preclinical development.

In vitro metabolic stability assays are fundamental in early drug discovery to predict a drug's in vivo behavior. nuvisan.com These studies determine the susceptibility of a compound to biotransformation by incubating it with various biological matrices. nih.govresearchgate.net The rate of disappearance of the parent compound provides an estimate of its metabolic clearance. When conducted comparatively with Moricizine and Moricizine (Ethyl D5), these assays not only quantify stability but also generate metabolite profiles that help identify the key transformation products. This early-stage evaluation helps in selecting drug candidates with favorable pharmacokinetic properties. nih.gov

To identify the specific enzymes responsible for a drug's metabolism, the compound is incubated with individual, purified enzyme isoforms. The cytochrome P450 (CYP) superfamily is a major group of enzymes involved in Phase I metabolism, responsible for the oxidation of a vast number of drugs. msdmanuals.comnih.gov Studies have shown that moricizine is a potent inhibitor of hepatic CYP1A enzymes, indicating an interaction with this subfamily. nih.gov Other important enzyme families include UDP-glucuronosyltransferases (UGTs), which are critical for Phase II conjugation reactions like glucuronidation, and monoamine oxidases (MAO). nih.govxenotech.com

By incubating Moricizine and Moricizine (Ethyl D5) separately with a panel of these enzymes, researchers can determine which specific isoforms are involved in its breakdown. For example, if a specific CYP isoform metabolizes moricizine at the ethyl group, a significantly lower rate of metabolism would be observed for Moricizine (Ethyl D5) with that particular enzyme due to the kinetic isotope effect.

Table 1: Major Human Cytochrome P450 (CYP) Isoforms and Their Significance in Drug Metabolism This table provides a general overview of major CYP isoforms and is not exhaustive.

CYP IsoformApproximate Abundance in LiverKey Substrates/Functions
CYP3A4~30-50%Metabolizes over 50% of clinically used drugs. youtube.com
CYP2D6~2-5%Metabolizes many antidepressants, antipsychotics, and beta-blockers; highly polymorphic. youtube.com
CYP2C9~20%Metabolizes non-steroidal anti-inflammatory drugs (NSAIDs) and warfarin. youtube.com
CYP2C19~2-5%Metabolizes proton pump inhibitors and clopidogrel. youtube.com
CYP1A2~13%Metabolizes caffeine, theophylline, and is involved in activating procarcinogens. Moricizine is a known inhibitor. nih.govmdpi.com

Hepatic subcellular fractions are commonly used in vitro tools for metabolism studies. thermofisher.com Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs, as well as some Phase II enzymes like UGTs. wuxiapptec.comsemanticscholar.org The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both the microsomal and cytosolic fractions. mdpi.com This means the S9 fraction possesses a broader range of both Phase I and Phase II metabolic enzymes compared to microsomes alone. semanticscholar.org

Incubating Moricizine (Ethyl D5) with these fractions allows for a comprehensive assessment of its metabolic stability and the identification of primary metabolites. nuvisan.com Comparing the results between microsomes and S9 fractions can help differentiate between microsomal and cytosolic metabolic pathways.

Table 2: Comparison of Common Hepatic Subcellular Fractions

FractionCompositionPrimary Metabolic Reactions Studied
MicrosomesVesicles of the endoplasmic reticulum. semanticscholar.orgPhase I (CYPs, FMOs) and some Phase II (UGTs). wuxiapptec.com
S9 FractionContains both microsomal and cytosolic components. semanticscholar.orgBroad range of Phase I and Phase II reactions (e.g., CYPs, UGTs, SULTs, Aldehyde Oxidase). mdpi.com
CytosolSoluble component of the cell cytoplasm.Certain Phase I (e.g., alcohol/aldehyde dehydrogenase) and Phase II (e.g., SULTs, GSTs) reactions. wuxiapptec.com

Isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes, cofactors, and transport systems, providing a more physiologically relevant environment than subcellular fractions. nih.govdls.com Cell culture models, such as primary human hepatocytes or cell lines like HepaRG, allow for the investigation of not just metabolism but also processes like drug uptake, efflux, and potential enzyme induction. jst.go.jp

Utilizing Moricizine (Ethyl D5) in hepatocyte models allows for the most comprehensive in vitro picture of its metabolic fate. By analyzing the intracellular and extracellular medium over time, researchers can track the disappearance of the parent compound and the appearance of metabolites, providing a clearer prediction of in vivo hepatic clearance and metabolite formation.

Drug metabolism typically occurs in two phases. msdmanuals.compharmaguideline.com Phase I reactions involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the drug molecule. msdmanuals.com Moricizine is known to undergo extensive Phase I metabolism, including the formation of sulphoxide metabolites. nih.govuky.edu Phase II reactions are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, making it more water-soluble and easier to excrete. msdmanuals.compharmaguideline.com A significant portion of moricizine's metabolites are products of Phase II conjugation, such as 2-amino-10-glucuronophenothiazine. nih.gov

The use of Moricizine (Ethyl D5) is instrumental in characterizing these products. When a sample from an in vitro incubation is analyzed, metabolites retaining the ethyl-d5 group will exhibit a mass shift of +5 atomic mass units compared to the corresponding metabolites from unlabeled moricizine. This mass shift acts as a clear and unambiguous signature, confirming that the ethyl group is not lost during that specific metabolic transformation and greatly aids in the structural assignment of novel metabolites.

Table 3: Known and Potential Metabolites of Moricizine

MetaboliteMetabolic PathwayReference
Moricizine sulphoxidePhase I (S-oxidation) nih.govnih.gov
Phenothiazine-2-carbamic acid ethyl ester sulphoxide (P2CAEES)Phase I (S-oxidation) nih.gov
Ethyl [10-(3-aminopropionyl) phenothiazin-2-yl] carbamate (B1207046)Phase I (demorpholination) nih.govnih.gov
2-amino-10-(3-morpholinopropionyl) phenothiazine (B1677639)Phase I (de-ethylcarboxylation) nih.govnih.gov
2-amino-10-glucuronophenothiazinePhase II (Glucuronidation) nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique for identifying and structurally characterizing drug metabolites. taylorandfrancis.com High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a metabolite. nih.gov This is crucial for distinguishing between metabolites with the same nominal mass but different atomic compositions.

Tandem mass spectrometry (MSn or MS/MS) is used to fragment ions within the mass spectrometer, generating a fragmentation pattern that provides structural information, akin to a molecular fingerprint. taylorandfrancis.com When analyzing metabolites of Moricizine (Ethyl D5), the fragmentation patterns are particularly informative. Fragments that retain the deuterated ethyl group will be shifted by +5 mass units, allowing researchers to map the exact location of the deuterium label within the metabolite's structure. This comparative fragmentation analysis of labeled and unlabeled compounds is a powerful method for confirming metabolic pathways and elucidating the precise structures of the resulting products. nih.gov

In Vitro Metabolic Stability and Metabolite Profiling Studies

Determination of Enzyme Systems and Isoforms Involved in Moricizine Metabolism

The biotransformation of moricizine is extensive, leading to a multitude of metabolites. nih.gov The primary enzymes responsible for its metabolism are the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver. Identifying the specific CYP isoforms involved is a critical step in understanding the drug's pharmacokinetics and potential for interactions with other co-administered drugs.

Reaction phenotyping is a key in vitro methodology used to identify the enzymes responsible for a drug's metabolism. This is typically achieved through two main approaches: the use of recombinant enzymes and isoform-specific chemical inhibitors.

In the context of moricizine, studies have indicated its significant interaction with CYP1A enzymes. Research using mouse hepatic microsomes demonstrated that moricizine potently inhibits CYP1A1-dependent ethoxyresorufin O-deethylation and CYP1A2-dependent methoxyresorufin O-demethylation. nih.gov The inhibition constants (Ki) were found to be 0.43 µM and 0.98 µM, respectively. nih.gov These findings suggest that moricizine is a potent and preferential inhibitor of hepatic CYP1A enzymes in this preclinical model. nih.gov

To further delineate the specific human CYP isoforms involved in moricizine metabolism, a standard approach would involve incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The rate of moricizine depletion or metabolite formation would be measured for each isoform to identify the primary metabolizing enzymes.

Complementing the recombinant enzyme approach, studies with specific chemical inhibitors in human liver microsomes can provide further evidence. By observing the degree to which a known inhibitor of a specific CYP isoform reduces the metabolism of moricizine, the contribution of that isoform can be inferred.

Table 1: Examples of Specific Inhibitors for Major CYP Isoforms

CYP Isoform Specific Inhibitor
CYP1A2 Fluvoxamine, Furafylline
CYP2C9 Sulfaphenazole, Tienilic Acid
CYP2C19 Ticlopidine, Omeprazole
CYP2D6 Quinidine, Paroxetine

By comparing the rate of metabolism in the presence and absence of specific inhibitors, or by using the relative activity factor (RAF) approach with recombinant enzymes, an estimation of the fm for each CYP isoform can be calculated. For instance, if a potent and specific inhibitor of CYP3A4 reduces the in vitro clearance of moricizine by 60%, it can be inferred that CYP3A4 is responsible for approximately 60% of its metabolism under those conditions. Given that moricizine is a potent inhibitor of CYP1A enzymes, it is plausible that these enzymes also play a significant role in its metabolism, though moricizine itself is also known to induce its own metabolism. nih.gov

Application of Isotopic Tracers in Metabolic Flux Analysis in Research Models

Isotopically labeled compounds, such as Moricizine (Ethyl D5), are invaluable tools in metabolic research. The replacement of five hydrogen atoms with deuterium in the ethyl group creates a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows it to be distinguished from the unlabeled compound and its metabolites by mass spectrometry.

The primary application of Moricizine (Ethyl D5) in preclinical research would be in metabolic flux analysis. researchgate.netnih.govnih.govmdpi.comresearchgate.net By administering a mixture of labeled and unlabeled moricizine to an in vitro system (e.g., hepatocytes, liver microsomes) or a preclinical animal model, researchers can trace the metabolic fate of the molecule with high precision.

The key advantages of using a stable isotope-labeled tracer like Moricizine (Ethyl D5) include:

Metabolite Identification: The characteristic isotopic pattern of the deuterated ethyl group helps in the confident identification of metabolites, distinguishing them from endogenous compounds in complex biological matrices.

Pathway Elucidation: By analyzing the mass shifts in the metabolites, the specific sites of metabolic modification on the moricizine molecule can be determined, providing insights into the metabolic pathways.

Quantitative Analysis: Moricizine (Ethyl D5) can be used as an internal standard for the accurate quantification of unlabeled moricizine and its metabolites in biological samples.

While specific studies employing Moricizine (Ethyl D5) were not identified, the principles of its application are well-established in drug metabolism research.

Computational and In Silico Approaches for Predicting Metabolic Fate

In silico tools and computational models are increasingly used in early drug development to predict the metabolic fate of new chemical entities. news-medical.netnih.govnih.govsciforum.net These approaches can provide valuable information on potential sites of metabolism, the enzymes involved, and the likely metabolites formed, thereby guiding further experimental work.

For a molecule like moricizine, a phenothiazine derivative, several in silico approaches could be applied:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a compound to predict its interaction with metabolizing enzymes. By comparing the structure of moricizine to a database of compounds with known metabolic profiles, predictions can be made about its likely metabolic pathways.

Molecular Docking Simulations: These simulations can model the interaction of moricizine with the active sites of various CYP isoforms. The binding affinity and orientation of the molecule within the active site can provide insights into which enzymes are most likely to metabolize it and at which positions on the molecule.

Metabolite Prediction Software: Several software programs are available that can predict the likely metabolites of a compound based on known biotransformation reactions catalyzed by drug-metabolizing enzymes. These tools can generate a list of potential metabolites of moricizine, which can then be targeted for identification in in vitro or in vivo experiments.

While specific in silico studies on moricizine metabolism were not found in the reviewed literature, the application of these computational tools to phenothiazine derivatives, in general, has been explored. These methods offer a cost-effective and time-efficient way to generate hypotheses about the metabolic fate of moricizine that can be subsequently validated through experimental studies.

Table 2: Compound Names Mentioned in the Article

Compound Name
Moricizine
Moricizine (Ethyl D5)
Ethoxyresorufin
Methoxyresorufin
Fluvoxamine
Furafylline
Sulfaphenazole
Tienilic Acid
Ticlopidine
Omeprazole
Quinidine
Paroxetine
Ketoconazole

Mechanistic Research of Moricizine at the Molecular and Cellular Level Using Isotopic Probes

Investigation of Molecular Interactions and Binding Dynamics

The use of stable isotopes, like deuterium (B1214612) in Moricizine (B1676744) (Ethyl D5), provides a powerful tool for detailed investigation of the drug's molecular interactions without altering its fundamental chemical properties.

Protein-Ligand Binding Studies with Deuterated Moricizine

Deuterated moricizine is a valuable tool in protein-ligand binding studies, primarily through techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This method leverages the exchange of amide protons on the protein's backbone with deuterium from a solvent. nih.govresearchgate.net When moricizine binds to its target protein, such as a cardiac ion channel, it can shield specific regions of the protein from this exchange.

By comparing the deuterium uptake of the protein in the presence and absence of deuterated moricizine, researchers can map the binding interface. nih.gov Regions of the protein that show reduced deuterium exchange are identified as interaction sites. researchgate.netbiorxiv.org This technique provides insights into the conformational dynamics of the protein upon ligand binding. The use of a deuterated ligand like Moricizine (Ethyl D5) helps to precisely control the isotopic composition in the experiment, enhancing the sensitivity and resolution of the binding site mapping.

Elucidation of Active Site Interactions via Isotopic Perturbation

Isotopic perturbation studies utilize isotopically labeled ligands to probe the environment of the active site of a target protein. While specific studies on moricizine using this technique are not detailed in the provided literature, the methodology involves introducing a "heavy" isotope, such as deuterium, into the ligand. This substitution can subtly alter the vibrational modes of the molecule within the binding pocket.

These alterations can be detected by sensitive biophysical techniques, providing high-resolution information about the specific contacts between the drug and the amino acid residues in the active site. This method is particularly useful for defining the precise orientation and dynamics of the ligand when it is bound to its receptor, helping to build a more accurate model of the drug-target complex.

Cellular Electrophysiological Studies and Ion Channel Modulation Research

Moricizine's primary therapeutic effect stems from its modulation of cardiac ion channels, which can be meticulously studied in cellular and tissue models.

Assessment of Action Potential Duration and Refractoriness in Isolated Tissues

Moricizine is classified as a Class I antiarrhythmic agent, and its effects on the cardiac action potential are a key area of research. nih.govnih.gov In preclinical studies using isolated cardiac tissues, such as Purkinje fibers, moricizine has been shown to decrease the action potential duration (APD). nih.govdrugbank.com It also shortens the effective refractory period (ERP), but to a lesser degree than the APD, which results in an increased ERP/APD ratio. drugbank.commdpi.com This characteristic is crucial for its antiarrhythmic effect, as it helps to prevent re-entrant arrhythmias. nih.gov

The table below summarizes the typical electrophysiological effects of moricizine observed in isolated cardiac preparations.

ParameterEffect of MoricizinePrimary Mechanism
Action Potential Duration (APD) Decrease nih.govdrugbank.comModulation of sodium and potentially other ion currents.
Effective Refractory Period (ERP) Decrease nih.govdrugbank.comAlteration of ion channel recovery kinetics.
ERP/APD Ratio Increase mdpi.comDifferential effect on repolarization and refractoriness.
Maximal Rate of Depolarization (Vmax) Decrease nih.govdrugbank.comBlockade of fast inward sodium current.

These studies in isolated tissues are fundamental to understanding how moricizine alters the electrical properties of cardiac cells to suppress arrhythmias. nih.gov

Research on Sodium Channel Modulation and Other Ion Channel Targets

The principal mechanism of action for moricizine is the inhibition of the rapid inward sodium current (INa) in myocardial cells. drugbank.comnih.gov This is achieved by blocking the voltage-gated sodium channel, Nav1.5, which is responsible for the rapid upstroke of the cardiac action potential. mdpi.compnas.org Research indicates that moricizine binds preferentially to sodium channels in the inactivated state and exhibits slow dissociation kinetics. nih.gov This state-dependent binding is a hallmark of many Class I antiarrhythmic drugs.

In addition to blocking the peak sodium current, studies have revealed that moricizine is also an inhibitor of the late sodium current (INaL). nih.gov The late sodium current can be enhanced under pathological conditions and contributes to arrhythmias; its inhibition by moricizine is a significant component of the drug's therapeutic effect. nih.gov While the primary target is the sodium channel, the full spectrum of moricizine's ion channel interactions continues to be an area of active investigation.

Ion Channel TargetAction of MoricizineFunctional Consequence
Peak Sodium Current (INa) Inhibition drugbank.comSlows conduction velocity, decreases Vmax.
Late Sodium Current (INaL) Inhibition nih.govShortens action potential duration, suppresses early afterdepolarizations.
Other Ion Channels Minimal direct effects reportedContributes to its specific Class I profile.

Membrane Permeability and Transport Mechanism Studies in Cellular Models

The ability of a drug to reach its intracellular target is governed by its capacity to cross the cell membrane. For moricizine, a lipophilic molecule, passive diffusion is expected to be a primary mechanism of membrane transport. nih.gov This process is driven by the concentration gradient of the drug across the lipid bilayer and does not require energy.

Cellular models, such as cultured cardiomyocytes or cell lines engineered to express specific cardiac ion channels, are used to study these transport mechanisms. By applying Moricizine (Ethyl D5) to these cells and measuring its intracellular concentration over time, researchers can determine the kinetics of its transport. The use of the deuterated form allows for precise quantification using mass spectrometry. These studies help to understand not only how moricizine enters the cell to interact with the intracellular domains of ion channels but also how factors like membrane composition and pH might influence its uptake and efficacy. While general principles of passive transport are well-understood, specific experimental data on the membrane permeability and transport of moricizine itself are not extensively detailed in the available literature.

Exploration of Off-Target Interactions and Selectivity Profile in Preclinical Systems

The development of effective and safe pharmacotherapies hinges on a thorough understanding of a drug's interaction with its intended target and potential off-target effects. While specific studies employing Moricizine (Ethyl D5) to delineate its off-target profile are not extensively documented in publicly available literature, the broader preclinical and clinical data for moricizine provide a foundation for understanding its selectivity. The use of isotopic probes like Moricizine (Ethyl D5) would be invaluable in precisely quantifying these interactions and elucidating the metabolic pathways that may contribute to off-target effects.

Moricizine is classified as a Class I antiarrhythmic agent, with its primary therapeutic action being the blockade of sodium channels in cardiac myocytes. patsnap.com This action effectively slows the conduction of electrical impulses in the heart, thereby suppressing arrhythmias. nih.gov However, like many pharmaceuticals, its effects are not entirely confined to its primary target.

The investigation of off-target interactions is crucial for predicting potential adverse drug reactions and for identifying new therapeutic applications for existing drugs. Isotopic labeling, such as in Moricizine (Ethyl D5), provides a powerful tool for such investigations. By tracing the labeled compound in various preclinical models, researchers can identify binding sites and metabolic transformations with high precision.

Below are interactive data tables summarizing the known primary and potential off-target interactions of moricizine based on available preclinical and clinical data. The use of Moricizine (Ethyl D5) in future studies would be instrumental in refining and expanding this selectivity profile.

Table 1: Moricizine Interaction with Cardiac Ion Channels

Target Ion ChannelEffectImplication for Cardiac Electrophysiology
Fast Sodium Current (INa)InhibitionPrimary antiarrhythmic effect, slows conduction velocity
Late Sodium Current (INaL)InhibitionMay contribute to antiarrhythmic efficacy, particularly in conditions of enhanced late sodium current
L-type Calcium Current (ICa-L)SuppressionShortens action potential duration
Outward Potassium CurrentsNo significant effectContributes to its specific electrophysiological profile

Table 2: Potential Off-Target Interactions and Observed Clinical Effects of Moricizine

SystemObserved Effect/InteractionPotential Implication
Gastrointestinal NauseaInteraction with receptors or enzymes in the GI tract
Neurological DizzinessPotential for CNS receptor interaction, though limited by blood-brain barrier penetration
Hepatic Induction of cytochrome P-450 activityPotential for drug-drug interactions
Receptor Systems No dopamine-antagonist activity reportedLow incidence of extrapyramidal side effects compared to other phenothiazines

Further research utilizing Moricizine (Ethyl D5) in competitive binding assays and functional screens across a wide range of molecular targets would provide a more definitive and quantitative selectivity profile. This would not only enhance the understanding of moricizine's mechanism of action but also contribute to the broader knowledge of drug safety and pharmacology.

Deuterium Isotope Effects in Moricizine Research and Beyond

Theoretical Basis of Kinetic Isotope Effects (KIE) in Metabolic Pathways

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon is particularly pronounced when hydrogen (¹H) is replaced with deuterium (B1214612) (²H) because deuterium has twice the mass of hydrogen. This mass difference is the largest among all stable isotopes, leading to significant changes in reaction kinetics. wikipedia.org

The core of the KIE lies in the vibrational energy of chemical bonds, specifically the zero-point energy (ZPE). A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond than a C-H bond, which means that reactions involving C-D bond cleavage proceed more slowly. wikipedia.orgnih.gov The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).

Table 1: Comparison of Carbon-Hydrogen vs. Carbon-Deuterium Bond Properties

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondImplication for Reactions
Relative Mass of Isotope ~1 amu~2 amuSignificant mass difference
Zero-Point Energy (ZPE) HigherLowerMore energy needed to break C-D bond
Bond Strength WeakerStrongerC-D bond is more stable
Reaction Rate FasterSlower (typically 6-10x) wikipedia.orgObservable Kinetic Isotope Effect

In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, involve the cleavage of C-H bonds as a critical step. nih.gov When a C-H bond at a site of metabolism is replaced with a C-D bond, the higher activation energy required for bond cleavage can significantly slow down the rate of the enzymatic reaction. This is known as a primary deuterium KIE. nih.govnih.gov The observation of a substantial KIE is strong evidence that C-H bond cleavage is a rate-determining step in the metabolic pathway. nih.govnih.gov For a molecule like moricizine (B1676744), deuteration of the ethyl group could potentially slow its metabolism if that site is a primary target for oxidative enzymes.

Slowing the rate of metabolism at a specific site through deuteration can enhance a molecule's metabolic stability. By making the primary metabolic "soft spot" more resistant to enzymatic attack, the parent compound may persist longer in a biological system. This can be a deliberate strategy in drug design to improve pharmacokinetic properties. nih.govplos.org

However, blocking or slowing one metabolic pathway can sometimes lead to "metabolic switching" or pathway branching. taylorandfrancis.com The metabolic machinery of the cell may compensate by utilizing alternative, previously minor, metabolic routes. This can result in a different profile of metabolites, which is a critical consideration during the research and development of deuterated compounds. taylorandfrancis.com

Table 2: Hypothetical Metabolic Pathway Branching due to Deuteration

ScenarioPrimary Metabolic Pathway (e.g., N-dealkylation)Secondary Pathway (e.g., Aromatic Hydroxylation)Research Outcome
Non-Deuterated Compound 90% of metabolism10% of metabolismPredictable metabolite profile.
Deuterated Compound (at primary site) Rate slowed significantly (e.g., 30% of metabolism)Becomes a major route (e.g., 70% of metabolism)Altered metabolite profile; potential for novel metabolites.

Deuteration as a Strategy for Probing Reaction Mechanisms

The KIE is a powerful tool for elucidating reaction mechanisms in enzymology and pharmacology. wikipedia.org By selectively replacing hydrogen atoms at different positions in a molecule with deuterium and then measuring the reaction rates, researchers can pinpoint which C-H bonds are broken during the rate-limiting step of a metabolic transformation. If deuteration at a specific position results in a significant KIE, it confirms the involvement of that position in the key metabolic step. nih.gov Conversely, if no KIE is observed, it suggests that C-H bond cleavage at that site is not rate-limiting, or that the molecule is cleared by other non-metabolic pathways. plos.org

Isotopic Labeling for Enhanced Understanding of Pharmacological Activity at Research Stages

Beyond influencing reaction rates, deuterium serves as an excellent isotopic label for tracing the fate of a drug molecule in biological systems. Because deuterium is a stable (non-radioactive) isotope with a low natural abundance, deuterated compounds like Moricizine (Ethyl D5) can be easily distinguished from their non-deuterated counterparts and endogenous molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

This labeling allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites. It enables precise quantification in complex biological matrices and helps to build a comprehensive picture of the drug's journey through the body, which is invaluable during preclinical research. escholarship.org

Table 3: Applications of Deuterium Labeling in Pharmacological Research

Application AreaTechnique UsedResearch Benefit
Metabolite Identification Mass Spectrometry (MS)Differentiates drug-derived metabolites from endogenous compounds.
Pharmacokinetic (PK) Studies LC-MS/MSAllows for precise quantification of the labeled drug and its metabolites over time.
Metabolic Pathway Elucidation MS, NMRTracks the transformation of the parent drug into various metabolites.
Bioavailability Studies Mass SpectrometryEnables simultaneous administration of labeled and unlabeled drug to accurately determine absorption.

Limitations and Considerations of Isotope Effects in Interpreting Research Data

While the KIE is a valuable research tool, its application and interpretation are subject to several limitations.

Potential for Metabolic Switching : As mentioned, deuteration can reroute metabolism down alternative pathways. taylorandfrancis.com This can complicate the interpretation of pharmacokinetic data and may lead to the formation of unexpected metabolites that require separate characterization.

Variable Magnitude of KIE : The observed KIE can be influenced by factors such as pH and temperature, which can affect enzyme conformation and the catalytic cycle. nih.gov Furthermore, quantum tunneling, where a proton can pass through the activation barrier rather than over it, can lead to unexpectedly large KIEs that are difficult to model with classical theories. nih.govyoutube.com

Experimental and Analytical Challenges : Accurately measuring KIEs requires precise experimental design and sensitive analytical methods to reliably quantify the rates of reaction for both the deuterated and non-deuterated compounds. youtube.comnih.gov

Applications in Pharmacological Research Models Non Clinical Investigations

In Vivo Preclinical Models for Moricizine (B1676744) Research

In vivo animal models are indispensable for elucidating the pharmacological profile of antiarrhythmic agents like moricizine. These models allow for the investigation of drug effects within a complex physiological system, providing crucial data on efficacy and mechanism of action before clinical trials.

Animal Models for Studying Pharmacological Responses

Canine models have been instrumental in characterizing the cardiac electrophysiological effects of moricizine. nih.gov Studies using dogs have demonstrated that moricizine produces a concentration-dependent decrease in the maximal rate of phase 0 depolarization, accelerates repolarization, and shortens the action potential duration in cardiac Purkinje fibers. nih.gov These models are crucial for understanding how moricizine modifies cardiac conduction and automaticity.

In such studies, while moricizine is the substance being investigated for its pharmacological effects, Moricizine (Ethyl D5) would be utilized during the analysis of biological samples (e.g., plasma, tissue) to accurately quantify the concentration of the parent drug.

Animal ModelKey Research Findings for Moricizine
Canine- Similar depressant effects on Vmax in both adult and neonatal Purkinje fibers. nih.gov - Shortened action potential duration (APD90) to a greater extent in adult fibers compared to neonatal ones. nih.gov - Required a lower concentration to reduce abnormal automaticity in neonatal versus adult Purkinje fibers. nih.gov
Murine (Mice)- Significantly inhibited Angiotensin II-mediated atrial enlargement and reduced atrial fibrillation (AF) vulnerability. amegroups.cn - Alleviated the Ang II-induced increase in late sodium current (INaL) density in atrial cardiomyocytes. amegroups.cn

Microdialysis and Bioanalytical Sampling in Animal Studies for Research Quantification

Microdialysis is a minimally invasive technique used in animal models to sample endogenous and exogenous substances directly from the interstitial fluid of tissues. nih.govnih.gov In the context of moricizine research, microdialysis could be employed to measure the concentration of the drug at the site of action, such as the myocardium, over time. This provides valuable pharmacokinetic data, correlating drug concentration with pharmacological effects.

The use of a deuterated internal standard like Moricizine (Ethyl D5) is essential for the accurate quantification of moricizine in the collected dialysate. aptochem.com Stable isotope-labeled internal standards are preferred in bioanalysis as they have nearly identical physicochemical properties to the analyte, co-elute during chromatography, and can correct for variability during sample preparation and analysis. aptochem.comscispace.com

Organ Bath Studies and Isolated Tissue Preparations

Organ bath studies, also known as isolated tissue preparations, are a cornerstone of in vitro pharmacology. nih.govpanlab.com These experiments involve isolating a specific tissue or organ, such as a strip of cardiac muscle or an artery, and maintaining it in a controlled physiological environment. scireq.comreprocell.com This allows for the direct assessment of a drug's effect on tissue function, independent of systemic influences.

For moricizine, isolated cardiac tissue preparations, like Purkinje fibers or papillary muscles, are used to study its direct effects on electrophysiological parameters such as action potential duration and refractory period. nih.gov In these experiments, various concentrations of moricizine are added to the organ bath, and the resulting changes in tissue contractility or electrical activity are recorded. Moricizine (Ethyl D5) would be used as an internal standard in the subsequent analysis of the bath solution or tissue homogenates to precisely determine the concentration of moricizine that elicited the observed effects.

Use of Moricizine (Ethyl D5) in Radioligand Binding Assays

Radioligand binding assays are a powerful tool for studying drug-receptor interactions. rsc.org These assays use a radioactively labeled compound (radioligand) to quantify the binding of a drug to its target receptor. While there is no direct evidence of Moricizine (Ethyl D5) being used as a radioligand itself, the principles of isotopic labeling are central to this technique.

If a radiolabeled form of moricizine were developed, it could be used to characterize its binding to sodium channels. In such an assay, unlabeled moricizine would be used to compete with the radioligand, allowing for the determination of its binding affinity (Ki). In this context, Moricizine (Ethyl D5) could potentially be used in the analytical methods that quantify the concentration of the unlabeled moricizine solution used in the competition assay.

Development of Novel Assay Systems Incorporating Isotopic Labeling

The development of robust and sensitive assay systems is crucial for pharmaceutical research. Isotopic labeling with stable isotopes, such as the deuterium (B1214612) in Moricizine (Ethyl D5), is a key component in the development of modern bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). musechem.comchemicalsknowledgehub.com

The use of deuterated internal standards like Moricizine (Ethyl D5) in LC-MS assays for moricizine offers several advantages:

Increased Accuracy and Precision: It corrects for variations in sample extraction, injection volume, and ionization efficiency. aptochem.comnih.gov

Improved Method Robustness: Assays are more reliable and have lower rejection rates. aptochem.com

Reduced Chromatographic Run Times: Co-elution of the analyte and internal standard simplifies the chromatography. aptochem.com

Future Research Directions and Methodological Advancements for Moricizine Ethyl D5

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Research

The integration of Moricizine (B1676744) (Ethyl D5) into "omics" workflows, particularly metabolomics and proteomics, presents a significant opportunity for a more holistic understanding of its parent drug's effects. In metabolomics, deuterated standards are crucial for accurate quantification and for correcting variations during sample preparation and analysis. clearsynth.comiris-biotech.de Moricizine (Ethyl D5) can serve as a robust internal standard to precisely measure the levels of moricizine and its metabolites in complex biological samples. This allows for a detailed mapping of the metabolic pathways affected by the drug.

In proteomics, while the direct application of a deuterated small molecule is less common, its use in conjunction with other stable isotope labeling techniques can provide insights into the drug's impact on protein expression and turnover. For instance, researchers could use Moricizine (Ethyl D5) to accurately quantify the drug's concentration while employing techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) to monitor changes in the proteome. This dual-labeling approach can help to correlate specific drug exposure levels with alterations in protein networks, offering a more comprehensive picture of the drug's mechanism of action and potential off-target effects.

Table 1: Potential Applications of Moricizine (Ethyl D5) in "Omics" Research

"Omics" FieldSpecific Application of Moricizine (Ethyl D5)Potential Research Outcomes
Metabolomics Internal standard for LC-MS based metabolite profiling.Accurate quantification of moricizine and its metabolites, mapping of metabolic pathways, and identification of biomarkers of drug response.
Proteomics Correlative analysis with proteomic changes.Understanding the relationship between drug concentration and alterations in protein expression and post-translational modifications.
Pharmacometabolomics Linking metabolic profiles to pharmacokinetic data.Personalized medicine approaches by identifying metabolic phenotypes that predict drug efficacy and toxicity.

Advanced Imaging Techniques Utilizing Stable Isotope Probes (e.g., Deuterium (B1214612) MRI)

Recent advancements in magnetic resonance imaging (MRI) have opened the door to non-invasively track the fate of deuterated compounds in vivo. Deuterium metabolic imaging (DMI) is an emerging technique that can visualize and quantify the distribution and metabolism of deuterium-labeled substrates. nih.govmdpi.comcam.ac.uk While currently applied to molecules like glucose and water, the principles of DMI could be extended to track the biodistribution of Moricizine (Ethyl D5). nih.govmdpi.com

By administering Moricizine (Ethyl D5) and using specialized MRI hardware and sequences, it may be possible to map the drug's accumulation in specific organs and tissues over time. This would provide invaluable spatial and temporal information on the drug's pharmacokinetics, complementing traditional blood and plasma measurements. Such studies could reveal previously unknown sites of drug accumulation or metabolism, offering new insights into its therapeutic and potential toxic effects.

Computational Modeling and Simulation of Moricizine (Ethyl D5) Behavior

Computational modeling and simulation are increasingly used to predict the pharmacokinetic and pharmacodynamic properties of drugs. The deuterium substitution in Moricizine (Ethyl D5) can be incorporated into these models to better understand the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism for deuterated compounds. mdpi.comresearchgate.net

By developing physiologically based pharmacokinetic (PBPK) models that account for the altered metabolic clearance of Moricizine (Ethyl D5), researchers can simulate its behavior in virtual patient populations. These models can help to predict how genetic variations in metabolic enzymes might differentially affect the clearance of the deuterated versus the non-deuterated drug. This in silico approach can guide the design of future clinical studies and aid in the development of personalized dosing strategies.

Exploration of Novel Deuteration Strategies for Targeted Research Questions

Recent advances in late-stage selective deuteration would allow for the creation of a panel of Moricizine isotopologues, each with deuterium at a different location. researchgate.netmatilda.scienceconsensus.app These targeted probes could be used in metabolic studies to dissect the complex biotransformation of moricizine and to understand how different metabolites are formed.

Potential for Moricizine (Ethyl D5) as a Reference Standard in Analytical Chemistry Method Development

Beyond its use as an internal standard in routine bioanalysis, Moricizine (Ethyl D5) has significant potential as a reference standard in the development and validation of new analytical methods. pharmaffiliates.comiaea.org Its well-defined structure and isotopic purity make it an ideal candidate for assessing the performance of new analytical platforms, such as high-resolution mass spectrometry and novel chromatographic techniques.

The use of a deuterated standard can help to identify and mitigate potential analytical challenges, such as matrix effects and ionization suppression, which can compromise the accuracy of quantitative assays. clearsynth.com As analytical technologies become more sensitive, having well-characterized, stable isotope-labeled reference standards like Moricizine (Ethyl D5) will be essential for ensuring the reliability and reproducibility of analytical data.

Expansion of Isotopic Labeling Beyond Deuterium for Multi-Dimensional Research (e.g., 13C, 15N)

While deuterium labeling is a powerful tool, the synthesis of moricizine analogs with other stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), would open up new avenues for multi-dimensional research. metsol.commusechem.com These isotopes can be incorporated into the core structure of the moricizine molecule, providing complementary information to that obtained with deuterium labeling.

For example, a ¹³C-labeled version of moricizine could be used in conjunction with ¹³C-NMR spectroscopy to study drug-receptor interactions and to elucidate the structure of drug-protein complexes. musechem.com Similarly, ¹⁵N-labeling could be used to probe the metabolic fate of the nitrogen-containing morpholine (B109124) and phenothiazine (B1677639) rings of the molecule. The combined use of different stable isotopes would allow for a more complete and detailed understanding of the drug's journey through the body. nih.govhilarispublisher.com

Table 2: Comparison of Stable Isotopes for Labeling Moricizine

IsotopeNatural Abundance (%)Key Research ApplicationsAnalytical Techniques
²H (Deuterium) 0.015Pharmacokinetic studies, metabolic pathway analysis, in vivo imaging.Mass Spectrometry, NMR Spectroscopy, Deuterium MRI.
¹³C (Carbon-13) 1.1Drug-receptor binding studies, structural elucidation of metabolites.NMR Spectroscopy, Mass Spectrometry.
¹⁵N (Nitrogen-15) 0.37Elucidation of metabolic pathways involving nitrogen atoms.NMR Spectroscopy, Mass Spectrometry.

Q & A

Q. What is the primary electrophysiological mechanism by which moricizine suppresses atrial fibrillation (AF)?

Moricizine inhibits the late sodium current (INaL) in atrial cardiomyocytes, reducing action potential duration and suppressing calcium/calmodulin-dependent protein kinase II (CaMKII) phosphorylation. This mechanism disrupts the INaL-CaMKII positive feedback loop, which contributes to AF substrate generation. Methodologically, INaL inhibition can be quantified via patch-clamp electrophysiology in isolated atrial myocytes treated with Sea Anemone Toxin II (ATX II) to enhance INaL .

Q. Which experimental models are most suitable for studying moricizine’s antiarrhythmic effects?

  • In vitro: HL-1 atrial cells treated with Angiotensin II (Ang II, 1 μM) or ATX II (3 nM) to simulate electrical remodeling. Western blotting for p-CaMKII and Nav1.5 expression is critical for mechanistic validation .
  • In vivo: Male C57Bl/6 mice infused with Ang II (750 ng/kg/min for 4 weeks) to induce atrial enlargement and AF susceptibility. Echocardiography (e.g., left atrial diameter) and in vivo electrophysiology (ECG monitoring for AF duration) are key endpoints .

Q. How does moricizine modulate CaMKII signaling in AF pathophysiology?

Moricizine reduces Ang II- or ATX II-induced phosphorylation of CaMKII (p-CaMKII) without altering total CaMKII levels. This is validated via western blotting using antibodies against p-CaMKII (T286) and ox-CaMKII (Met281/282) in HL-1 cells and murine atrial tissue. Normalization to GAPDH ensures accurate quantification .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on moricizine’s sodium channel effects (INaL vs. peak sodium current inhibition)?

Moricizine predominantly inhibits INaL (late sodium current) but also reduces peak sodium current (INaP) by ~35% at 30 μM. To resolve contradictions:

  • Use voltage-clamp protocols with specific holding potentials (−120 mV for INaP, −60 mV for INaL) in isolated cardiomyocytes.
  • Compare results across models: INaL inhibition is dominant in Ang II/ATX II-treated cells, while INaP suppression is observed in normal cardiomyocytes .

Q. What methodological considerations are critical for designing dose-response studies of moricizine?

  • Dosing: In mice, 22.5 mg/kg q8h achieves therapeutic plasma levels without mortality. For in vitro studies, 30 μM moricizine in 0.1% DMSO balances efficacy and solvent toxicity .
  • PK/PD variability: Account for hepatic first-pass metabolism (bioavailability: 34–38%) and active metabolites (e.g., moricizine sulfoxide) using LC-MS for plasma quantification .

Q. How do regional differences in atrial sodium current (INaL) modulation impact moricizine’s efficacy?

Moricizine normalizes INaL density in the left atrium but only partially in the right atrium of Ang II-treated mice. Regional discrepancies may arise from differential CaMKII activation or ion channel isoforms. Address this via:

  • Separate patch-clamp analyses of left vs. right atrial myocytes.
  • Spatial profiling of p-CaMKII using immunofluorescence .

Q. What statistical frameworks are optimal for analyzing moricizine’s antiarrhythmic efficacy in preclinical studies?

  • Use one-way ANOVA with post-hoc contrast testing for multiple group comparisons (e.g., saline vs. Ang II vs. Ang II + moricizine).
  • For AF susceptibility, apply Fischer’s exact test with n ≥ 9 mice/group to ensure power .

Translational Research Questions

Q. How can moricizine’s pharmacokinetic challenges (e.g., hepatic metabolism) inform clinical trial design?

  • Dose adjustment: Reduce moricizine dosage by 50–70% in cirrhotic patients due to prolonged t1/2 (141% increase) and reduced clearance (71%).
  • Monitor metabolites: 2-amino-10-glucuronophenothiazine accounts for 11% of plasma AUC and may contribute to long-term efficacy .

Q. What biomarkers best predict moricizine’s therapeutic response in AF patients?

  • Electrical remodeling: Pre-treatment INaL density (patch-clamp) and p-CaMKII levels (western blot).
  • Structural remodeling: Left atrial diameter (echocardiography) and fibrosis markers (e.g., EZH2 expression) .

Q. How does moricizine compare to other Class I antiarrhythmics in suppressing triggered activity?

Unlike Class IA/IC agents, moricizine shortens action potential duration (APD) via L-type calcium current (ICa-L) inhibition while suppressing delayed afterdepolarizations. Direct comparisons require:

  • Dual voltage-/calcium-sensitive dye imaging in HL-1 cells.
  • Head-to-head trials with flecainide or lidocaine, using sustained VT recurrence as an endpoint .

Data Contradiction Analysis

Q. Why do some studies report minimal Nav1.5 expression changes despite moricizine’s sodium channel effects?

Moricizine inhibits INaL via post-translational Nav1.5 modifications (e.g., phosphorylation) rather than altering total protein expression. Validate this using phospho-specific Nav1.5 antibodies and kinase inhibition assays .

Q. How to resolve discrepancies in moricizine’s efficacy between ventricular and atrial arrhythmias?

Moricizine’s INaL inhibition is more pronounced in atrial vs. ventricular tissue due to higher baseline CaMKII activity in atria. Use tissue-specific knockout models (e.g., atrial-selective CaMKIIδ deletion) to isolate mechanisms .

Methodological Resources

  • Western Blotting: Antibodies for Nav1.5 (Proteintech 23016-1-AP), CaMKII (Abcam ab22609), and GAPDH (Cell Signaling 5174S) .
  • Electrophysiology: ATX II (3 nM) for INaL enhancement; voltage protocols from −120 mV to −60 mV .
  • Statistical Tools: SPSS 24.0 for ANOVA; GraphPad Prism 7.0 for dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.